

SKF 82958: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Skf 82958				
Cat. No.:	B1669153	Get Quote			

An In-depth Examination of the Dopamine D1 Receptor Agonist in Preclinical Research

Introduction

SKF 82958 is a potent and selective full agonist of the dopamine D1-like receptor family, which includes the D1 and D5 receptor subtypes.[1][2] As a benzazepine derivative, it is a valuable pharmacological tool for investigating the role of D1-like receptor signaling in a multitude of physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of **SKF 82958** for researchers, scientists, and drug development professionals, summarizing its pharmacological properties, key research applications, and detailed experimental protocols.

Pharmacological Profile

SKF 82958 is characterized by its high affinity and full agonist activity at the dopamine D1 receptor. Its selectivity for D1-like receptors over D2-like receptors makes it a preferred tool for elucidating the specific functions of the D1 signaling pathway. While comprehensive receptor screening data providing Ki values against a broad panel of receptors is not readily available in the public domain, the key affinity and functional parameters are well-established. Similarly, detailed pharmacokinetic data, including plasma half-life and brain penetration, are not extensively published.

Quantitative Pharmacological Data

Parameter	Value	Receptor/Syst em	Species	Reference
K0.5	4 nM	Dopamine D1 Receptor	-	[1][2][3]
K0.5	73 nM	Dopamine D2 Receptor	-	[1][2][3]
EC50	491 nM	Adenylate Cyclase Activity	Rat Striatal Membranes	[1][2][3]

Mechanism of Action and Signaling Pathway

SKF 82958 exerts its effects by binding to and activating dopamine D1-like receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the G α s/olf subunit. This activation initiates a canonical signaling cascade that plays a crucial role in neuronal excitability, synaptic plasticity, and gene expression.

Dopamine D1 Receptor Signaling Cascade

Activation of the D1 receptor by **SKF 82958** leads to the dissociation of the Gαs/olf subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in long-term neuronal adaptations.

Click to download full resolution via product page

Dopamine D1 Receptor Signaling Pathway

Key Research Applications

SKF 82958 is a versatile tool employed in a range of preclinical research areas to probe the function of the dopamine D1 receptor system.

Drug Discrimination Studies

In these studies, animals are trained to recognize the interoceptive cues of a specific drug. **SKF 82958** is used to investigate whether novel compounds have D1-agonist-like subjective effects. Rats can be trained to discriminate **SKF 82958** from vehicle, and the effects of other dopaminergic agents can be tested for their ability to substitute for or block the **SKF 82958** cue. [4][5]

Self-Administration and Reinforcement Studies

To understand the role of D1 receptors in the reinforcing and rewarding effects of drugs, **SKF 82958** is used in operant self-administration paradigms. These studies have shown that **SKF 82958** can be self-administered by rats, suggesting that D1 receptor activation is sufficient to produce reinforcing effects.[6]

Gene Expression and Neuroplasticity

SKF 82958 is utilized to examine the downstream molecular changes induced by D1 receptor activation. For example, it has been shown to induce the expression of immediate early genes like c-Fos and neuropeptide mRNAs in the striatum, providing insights into the mechanisms of dopamine-mediated neuroplasticity.[5]

Experimental Protocols

The following are representative protocols for key experiments using **SKF 82958**. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor using **SKF 82958** as a reference compound.

Materials:

- Rat striatal tissue or cells expressing the dopamine D1 receptor.
- Radioligand (e.g., [3H]-SCH 23390).
- SKF 82958 hydrobromide.
- Test compound.
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Prepare cell membranes from the tissue or cells.
- In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or SKF 82958.
- Incubate at room temperature for a specified time to reach equilibrium.
- Terminate the reaction by rapid filtration through the glass fiber filters.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the IC50 value for the test compound and SKF 82958 and convert to Ki values using the Cheng-Prusoff equation.

Protocol 2: Rat Drug Discrimination

Objective: To assess the discriminative stimulus effects of a test compound in rats trained to discriminate **SKF 82958** from vehicle.

Foundational & Exploratory

Materials:

- Male Sprague-Dawley rats.
- Operant conditioning chambers with two levers and a food dispenser.
- SKF 82958 hydrobromide (training dose typically 0.03 mg/kg, i.p.).[4]
- Vehicle (e.g., saline).
- Test compound.
- · Food pellets.

Procedure:

- Training:
 - Food-deprive the rats to 85-90% of their free-feeding body weight.
 - Train the rats to press a lever for food reinforcement.
 - Initiate discrimination training: on alternating days, administer either SKF 82958 or vehicle
 15-30 minutes before the session.
 - Reinforce responses on one lever (e.g., left) after SKF 82958 administration and on the other lever (e.g., right) after vehicle administration.
 - Continue training until the rats reliably select the correct lever (>80% accuracy).
- Testing:
 - Administer a dose of the test compound prior to the session.
 - Allow the rat to respond on either lever, but do not provide reinforcement.
 - Record the number of presses on each lever to determine the percentage of drugappropriate responding.

Protocol 3: Intravenous Self-Administration in Rats

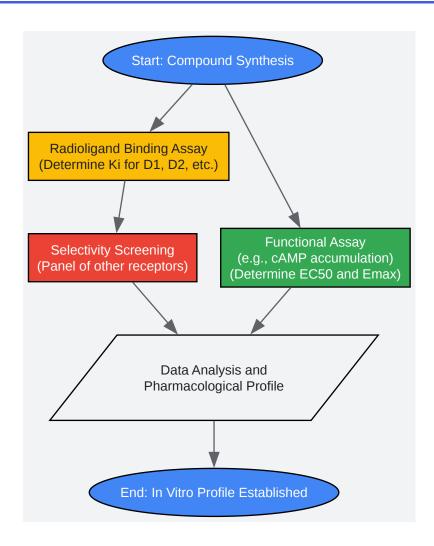
Objective: To determine if a test compound has reinforcing effects similar to SKF 82958.

Materials:

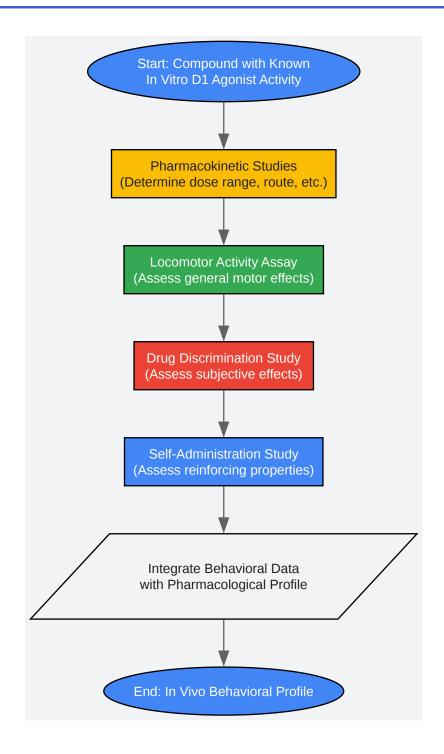
- Male Wistar or Sprague-Dawley rats.
- · Operant conditioning chambers with two levers.
- Intravenous catheterization surgical supplies.
- SKF 82958 hydrobromide.
- · Test compound.
- Infusion pump.

Procedure:

- Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat.
- · Acquisition:
 - Allow the rats to recover from surgery.
 - Place the rats in the operant chambers.
 - Connect the intravenous catheter to the infusion pump.
 - Program the chamber so that a press on the active lever delivers an infusion of SKF 82958 (e.g., on a fixed-ratio 1 schedule). A press on the inactive lever has no consequence.
 - Continue sessions until stable responding is established.
- Substitution/Antagonism Testing:
 - Substitute the test compound for SKF 82958 to see if it maintains self-administration.



 Alternatively, pretreat with a receptor antagonist to determine if it blocks SKF 82958 selfadministration.


Experimental and Logical Workflows

The following diagrams illustrate typical workflows for characterizing a D1 receptor agonist like SKF 82958.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SKF 82958: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669153#what-is-skf-82958-used-for-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com